Cas no 1261750-10-0 (5'-(Difluoromethyl)-3'-fluoropropiophenone)

5'-(Difluoromethyl)-3'-fluoropropiophenone Chemical and Physical Properties
Names and Identifiers
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- 5'-(Difluoromethyl)-3'-fluoropropiophenone
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- Inchi: 1S/C10H9F3O/c1-2-9(14)6-3-7(10(12)13)5-8(11)4-6/h3-5,10H,2H2,1H3
- InChI Key: NOGCEYUQOOPMSI-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)F)C=C(C=1)C(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1
5'-(Difluoromethyl)-3'-fluoropropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013005004-1g |
5'-(Difluoromethyl)-3'-fluoropropiophenone |
1261750-10-0 | 97% | 1g |
1,504.90 USD | 2021-07-04 |
5'-(Difluoromethyl)-3'-fluoropropiophenone Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 5'-(Difluoromethyl)-3'-fluoropropiophenone
Introduction to 5'-(Difluoromethyl)-3'-fluoropropiophenone (CAS No. 1261750-10-0)
5'-(Difluoromethyl)-3'-fluoropropiophenone, with the CAS number 1261750-10-0, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of difluoromethyl and fluorine substituents, which confer specific chemical and biological properties that are of interest in various research areas.
The molecular structure of 5'-(Difluoromethyl)-3'-fluoropropiophenone consists of a phenyl ring attached to a propionyl group, with a difluoromethyl group at the 5' position and a fluorine atom at the 3' position. These substituents play a crucial role in determining the compound's reactivity, stability, and biological activity. The difluoromethyl group, in particular, is known for its ability to modulate the electronic properties of molecules, influencing their interactions with biological targets.
In recent years, 5'-(Difluoromethyl)-3'-fluoropropiophenone has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of more complex molecules with therapeutic potential. The unique combination of fluorine atoms and the difluoromethyl group provides a versatile platform for chemical modifications, allowing researchers to explore a wide range of derivatives with tailored properties.
Research has shown that compounds containing difluoromethyl groups can exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is particularly important in the development of drugs that need to maintain their efficacy over extended periods. Additionally, the presence of fluorine atoms can influence the binding affinity and selectivity of molecules to specific biological targets, making them valuable candidates for drug design.
A notable example of the application of 5'-(Difluoromethyl)-3'-fluoropropiophenone is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, studies have explored its use as a scaffold for designing inhibitors of kinases, which are key enzymes implicated in various diseases such as cancer and inflammatory disorders. The ability to fine-tune the structure through chemical modifications allows researchers to optimize the potency and selectivity of these inhibitors.
Beyond its role in drug discovery, 5'-(Difluoromethyl)-3'-fluoropropiophenone has also been investigated for its potential as a probe molecule in chemical biology. Probes are essential tools for understanding the function and regulation of biological systems at the molecular level. By incorporating this compound into probe molecules, researchers can gain insights into complex biological processes and identify new therapeutic targets.
The synthesis of 5'-(Difluoromethyl)-3'-fluoropropiophenone typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.
In conclusion, 5'-(Difluoromethyl)-3'-fluoropropiophenone (CAS No. 1261750-10-0) is a versatile compound with significant potential in various areas of chemistry and biology. Its unique structural features make it an attractive candidate for drug discovery, enzyme inhibition, and chemical biology studies. As research continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in modern scientific endeavors.
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